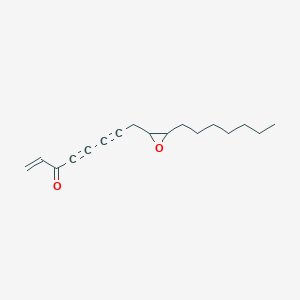
Ginsenoyne E
Descripción general
Descripción
Ginsenoyne E is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of enones and has the molecular formula C₁₇H₂₂O₂. This compound is known for its unique chemical structure, which includes an oxirane ring and a conjugated enone system. This compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoyne E typically involves the use of specific starting materials and reagents to construct its complex structure. One common synthetic route includes the use of heptyl oxirane and octa-1-en-4,6-diyn-3-one as key intermediates. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial cultures and enzymatic transformations. These methods leverage the natural biosynthetic pathways of ginsenosides in Panax ginseng to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Ginsenoyne E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the enone system, potentially leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ginsenoyne E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enone chemistry and reaction mechanisms.
Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties .
Mecanismo De Acción
The mechanism of action of Ginsenoyne E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may interact with specific receptors and enzymes, leading to downstream effects that contribute to its pharmacological activities .
Comparación Con Compuestos Similares
- Ginsenoyne O
- Ginsenoyne P
- Ginsenoyne Q
- 3-Acetyl panaxytriol
Comparison: Ginsenoyne E is unique due to its specific chemical structure, which includes an oxirane ring and a conjugated enone system. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while Ginsenoyne O, P, and Q share some structural similarities, their biological activities and chemical reactivities may differ due to variations in their functional groups and molecular configurations .
Propiedades
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONCQLWGYLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126146-63-2 | |
| Record name | Ginsenoyne E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



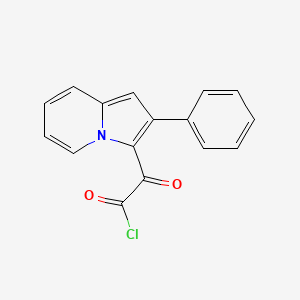
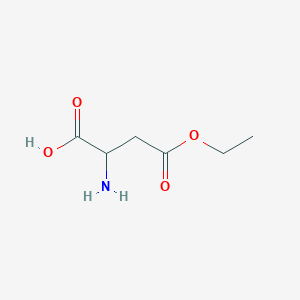
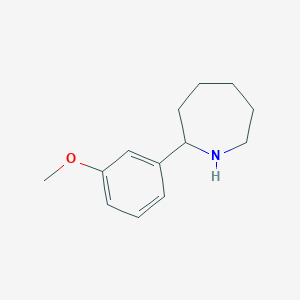
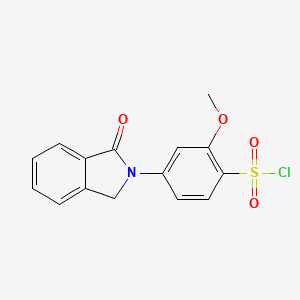

![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
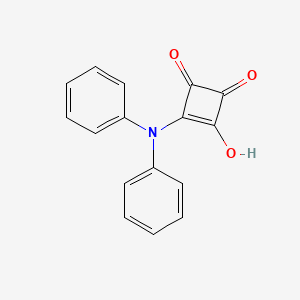
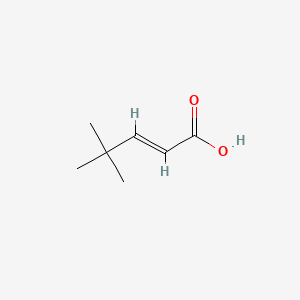
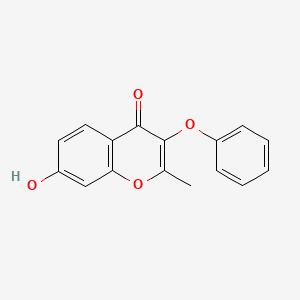


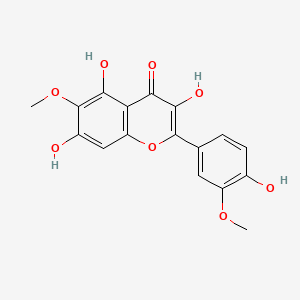
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
